molecular formula C9H7BF3NO2 B6273548 [2-(trifluoromethyl)-1H-indol-5-yl]boronic acid CAS No. 1236071-90-1

[2-(trifluoromethyl)-1H-indol-5-yl]boronic acid

Cat. No. B6273548
CAS RN: 1236071-90-1
M. Wt: 229
InChI Key:
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Description

2-(Trifluoromethyl)-1H-indol-5-yl]boronic acid (TFIBA) is a type of boronic acid that is widely used in organic synthesis and medicinal chemistry. It is an important reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. TFIBA has been used in the synthesis of a wide range of compounds, including indoles, pyridines, and heterocycles. It is also used as a catalyst in organic reactions and as a ligand for metal complexes.

Scientific Research Applications

[2-(trifluoromethyl)-1H-indol-5-yl]boronic acid has been used in a variety of scientific research applications. It has been used in the synthesis of indoles, pyridines, and other heterocycles. It has also been used as a catalyst in organic reactions, as a ligand for metal complexes, and as a reagent for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [2-(trifluoromethyl)-1H-indol-5-yl]boronic acid is not well understood. However, it is believed to involve the formation of a boron–oxygen bond between the trifluoromethyl group and the indole ring. This bond is believed to be stabilized by the electron-withdrawing trifluoromethyl group, which allows the boron atom to form a strong bond with the indole ring.
Biochemical and Physiological Effects
The biochemical and physiological effects of [2-(trifluoromethyl)-1H-indol-5-yl]boronic acid have not been extensively studied. However, it has been shown to possess antimicrobial activity against a variety of bacteria and fungi. In addition, it has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

The main advantage of using [2-(trifluoromethyl)-1H-indol-5-yl]boronic acid in laboratory experiments is its low cost and availability. It is also a relatively stable compound, which makes it suitable for use in a variety of reactions. However, it has a low solubility in water, which can limit its use in some reactions.

Future Directions

There are several potential future directions for research involving [2-(trifluoromethyl)-1H-indol-5-yl]boronic acid. These include the development of new synthetic methods for the synthesis of indoles and other heterocycles, the development of new catalysts for organic reactions, and the exploration of its potential applications in medicinal chemistry and drug discovery. In addition, further research into its biochemical and physiological effects is needed to better understand its biological activity and potential therapeutic applications.

Synthesis Methods

[2-(trifluoromethyl)-1H-indol-5-yl]boronic acid can be synthesized in a variety of ways. One method involves the reaction of trifluoromethyl bromide and indole in the presence of a base, such as potassium carbonate, to form the desired product. Another method involves the reaction of trifluoromethanesulfonate and indole in the presence of a base, such as potassium carbonate, to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [2-(trifluoromethyl)-1H-indol-5-yl]boronic acid involves the reaction of 2-bromo-5-trifluoromethylindole with boronic acid in the presence of a palladium catalyst.", "Starting Materials": [ "2-bromo-5-trifluoromethylindole", "boronic acid", "palladium catalyst" ], "Reaction": [ "The 2-bromo-5-trifluoromethylindole is reacted with boronic acid in the presence of a palladium catalyst to form the desired product.", "The reaction is typically carried out in a solvent such as tetrahydrofuran or dimethylformamide.", "The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the product.", "After the reaction is complete, the product is isolated by filtration or extraction and purified by recrystallization or chromatography." ] }

CAS RN

1236071-90-1

Product Name

[2-(trifluoromethyl)-1H-indol-5-yl]boronic acid

Molecular Formula

C9H7BF3NO2

Molecular Weight

229

Purity

83

Origin of Product

United States

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